molecular formula C4H2INO2S B2930201 5-Iodoisothiazole-3-carboxylic acid CAS No. 2167956-38-7

5-Iodoisothiazole-3-carboxylic acid

Cat. No.: B2930201
CAS No.: 2167956-38-7
M. Wt: 255.03
InChI Key: KVBRXPTYWPNFQT-UHFFFAOYSA-N
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Description

5-Iodoisothiazole-3-carboxylic acid is a halogenated derivative of the isothiazole heterocycle, characterized by a sulfur and nitrogen atom within its five-membered ring and a carboxylic acid group at the 3-position. The iodine substituent at the 5-position introduces steric and electronic effects that may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

5-iodo-1,2-thiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2INO2S/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBRXPTYWPNFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167956-38-7
Record name 5-iodo-1,2-thiazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodoisothiazole-3-carboxylic acid typically involves the iodination of isothiazole-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodoisothiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include 5-azidoisothiazole-3-carboxylic acid or 5-thioisothiazole-3-carboxylic acid.

    Oxidation Reactions: Products include 5-iodoisothiazole-3-sulfoxide or 5-iodoisothiazole-3-sulfone.

    Reduction Reactions: Products include 5-iodoisothiazole-3-methanol or 5-iodoisothiazole-3-aldehyde.

Scientific Research Applications

5-Iodoisothiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of novel pharmaceuticals, particularly those targeting bacterial and fungal infections.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodoisothiazole-3-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The iodine atom and the carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity. The sulfur and nitrogen atoms in the isothiazole ring may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include isoxazole-3-carboxylic acids and thiazole derivatives, as these share functional and structural similarities.

Key Observations

Substituent Effects: Halogenation: The iodine atom in 5-iodoisothiazole-3-carboxylic acid may enhance electrophilic substitution reactivity compared to non-halogenated analogs (e.g., phenyl or thienyl derivatives). Iodine’s large atomic radius could also sterically hinder reactions at the 5-position . Electronic Modulation: Electron-withdrawing groups (e.g., COOH) at the 3-position stabilize the heterocyclic core, while electron-donating substituents (e.g., ethyl) may alter acidity and solubility .

Synthesis Strategies :

  • Isoxazole-3-carboxylic acids are commonly synthesized via cyclocondensation of alkynes with nitriles or oxidation of methyl-substituted precursors . For iodinated isothiazoles, analogous methods may require halogenation steps (e.g., electrophilic iodination).

Material Science: Thienyl-substituted isoxazoles are utilized in coordination polymers, highlighting the role of heterocyclic carboxylic acids in supramolecular chemistry .

Biological Activity

5-Iodoisothiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article will explore its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isothiazole derivatives with iodine sources and carboxylic acid functionalization. The general synthetic route includes:

  • Formation of Isothiazole : Starting from appropriate thioketones and amines.
  • Iodination : Introducing iodine at the 5-position using iodine monochloride or other iodine sources.
  • Carboxylation : Converting the resulting compound into the carboxylic acid form through hydrolysis or direct carboxylation methods.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-iodoisothiazole derivatives. For instance, compounds containing isothiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

  • Case Study : A study examined the cytotoxic effects of several isothiazole derivatives, including this compound, showing a reduction in cell viability in A549 cells by approximately 66% at a concentration of 100 µM after 24 hours of treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The compound exhibited promising activity, suggesting its potential as an antimicrobial agent.

  • Research Findings : In vitro assays indicated that 5-iodoisothiazole derivatives possess selective antimicrobial activity, with certain compounds showing effectiveness against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key factors include:

  • Substituents on Isothiazole Ring : Variations in substituents can enhance or reduce cytotoxicity and antimicrobial efficacy.
  • Positioning of Functional Groups : The position of the carboxylic acid group relative to the isothiazole nitrogen affects solubility and interaction with biological targets.

Comparative Biological Activity Table

CompoundAnticancer Activity (A549 cells)Antimicrobial Activity (S. aureus)
This compoundSignificant (66% viability at 100 µM)Effective against resistant strains
Other Isothiazole DerivativesVaries based on structureVaries based on structure

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties and therapeutic applications. Future research could focus on:

  • In Vivo Studies : To assess efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate specific pathways involved in its anticancer and antimicrobial actions.
  • Formulation Development : For potential use in drug development targeting resistant bacterial infections or specific cancer types.

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